1,3-Benzenedicarboxamide, N,N'-bis(1H-benzimidazol-2-yl)-
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Overview
Description
1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their broad spectrum of biological activities and their ability to mimic the properties of DNA bases
Preparation Methods
The synthesis of 1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- typically involves the reaction of imidazo[1,2-a]pyridine-8-carbaldehyde with 3,3′-diaminobenzidine . The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodobenzene and m-CPBA for oxidative C-H amination . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used for its spectral and catalytic properties . In biology and medicine, it has shown potential as an anticancer and antibacterial agent . Additionally, it can be utilized in materials science for its conductive properties, making it useful in organic semiconductors and solar cells .
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- involves binding to DNA grooves and mediating DNA cleavage through peroxide . This interaction with DNA is crucial for its biological activities, including its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar compounds to 1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- include other benzimidazole derivatives such as 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H) . These compounds share structural similarities but differ in their specific applications and properties. For instance, DMBI-H is known for its efficiency as a dopant in organic semiconductors .
Properties
CAS No. |
57489-96-0 |
---|---|
Molecular Formula |
C22H16N6O2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-N,3-N-bis(1H-benzimidazol-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H16N6O2/c29-19(27-21-23-15-8-1-2-9-16(15)24-21)13-6-5-7-14(12-13)20(30)28-22-25-17-10-3-4-11-18(17)26-22/h1-12H,(H2,23,24,27,29)(H2,25,26,28,30) |
InChI Key |
HHAFBJUDWBKTRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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